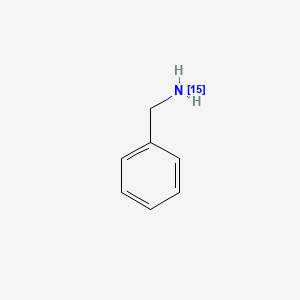

Benzylamine-15N

Description

Structure

3D Structure

Properties

IUPAC Name |

phenylmethan(15N)amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/i8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQKYBSKWIADBV-VJJZLTLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434784 | |

| Record name | Benzylamine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42927-57-1 | |

| Record name | Benzylamine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 42927-57-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Benzylamine 15n and Its Labeled Derivatives

Strategies for ¹⁵N Isotopic Incorporation

The foundational step in synthesizing ¹⁵N-labeled compounds is the introduction of the heavy isotope. This is typically achieved through the use of commercially available ¹⁵N-enriched starting materials. symeres.com

Utilization of Stable Isotope-Labeled Nitrogen Sources in Benzylamine (B48309) Synthesis

A primary and direct method for the synthesis of Benzylamine-¹⁵N involves the use of simple, commercially available ¹⁵N-labeled nitrogen sources. alfa-chemistry.comsymeres.com One of the most common precursors is ¹⁵N-labeled ammonia (B1221849) (¹⁵NH₃) or its salts, such as ¹⁵N-ammonium chloride (¹⁵NH₄Cl). alfa-chemistry.comatlanchimpharma.com

A well-established, gram-scale synthesis starts with the reaction of benzoyl chloride with an excess of ¹⁵NH₄Cl in a basic aqueous biphasic system. This reaction yields the corresponding [¹⁵N]-benzamide. atlanchimpharma.com The amide is then reduced to the desired Benzylamine-¹⁵N. atlanchimpharma.comnih.gov

Another approach involves the reaction of organoboranes with ¹⁵N-enriched ammonium (B1175870) hydroxide. This method provides a ready synthesis of ¹⁵N-labeled primary amines and is efficient for preparing functionally substituted organic amines. rsc.orgrsc.org

The direct incorporation of ¹⁵N from these sources is a fundamental technique for creating a wide array of simple ¹⁵N-labeled organic molecules, including amino acids and nucleotides. alfa-chemistry.com

Reduction Pathways of ¹⁵N-Labeled Precursors (e.g., PhCO¹⁵NH₂)

The reduction of a ¹⁵N-labeled amide, such as [¹⁵N]-benzamide (PhCO¹⁵NH₂), is a crucial step in many synthetic routes to Benzylamine-¹⁵N. The carbonyl group of the amide is reduced to a methylene (B1212753) group (CH₂), yielding the primary amine. doubtnut.com

Synthesis of Complex ¹⁵N-Labeled Benzylamine Derivatives

The utility of ¹⁵N-labeling extends beyond simple molecules to complex biological and organic compounds. Benzylamine-¹⁵N can serve as a key building block in the synthesis of these more intricate structures.

Preparation of N²-Benzyl[2-¹⁵N]guanosine Derivatives via Nucleophilic Addition-Elimination

In the field of nucleoside chemistry, ¹⁵N-labeled compounds are invaluable for structural and mechanistic studies. umich.edu An efficient method for preparing N²-benzyl[2-¹⁵N]guanosine derivatives utilizes [¹⁵N]benzylamine as a key reagent. researchgate.netnih.gov

The synthesis involves a nucleophilic addition-elimination reaction. Specifically, 2',3',5'-tri-O-acetyl-2-fluoro-O⁶-[2-(4-nitrophenyl)ethyl]inosine is reacted with [¹⁵N]benzylamine in the presence of triethylamine. This reaction proceeds in high yield to afford the N²-benzyl[2-¹⁵N]guanosine derivative. nih.govlookchem.com This intermediate can be further converted to other guanosine (B1672433) derivatives, demonstrating the versatility of this synthetic strategy. nih.gov

Total Synthesis of [¹⁵N₄]-Labeled Benzylaminopurines (Cytokinins) from [¹⁵N]-Formamide

Cytokinins, a class of plant hormones derived from adenine, can be synthesized with multiple ¹⁵N labels to facilitate their study in plant biology. royalsocietypublishing.orgresearcher.life A total synthesis approach allows for the incorporation of four ¹⁵N atoms into the purine (B94841) core of benzylaminopurines.

The synthesis starts with the cyclization of [¹⁵N]-formamide to produce 6-amino-9H-[¹⁵N₅]-purine (adenine). royalsocietypublishing.org This is then converted to [¹⁵N₄]-6-chloropurine. The final step involves the reaction of this labeled chloropurine with the appropriate amine, such as benzylamine, to yield the desired [¹⁵N₄]-labeled 6-benzylaminopurine. royalsocietypublishing.orgresearchgate.net This method has been successfully applied to prepare a range of aromatic and isoprenoid cytokinins. royalsocietypublishing.org

Table 2: Synthesis of [¹⁵N₄]-Labeled 6-Benzylaminopurine

| Starting Material | Key Intermediate | Reagent for Final Step | Final Product |

|---|

Approaches for Introducing Single or Multiple ¹⁵N Atoms into Organic Compounds

The introduction of single or multiple ¹⁵N atoms into organic compounds can be achieved through various strategic approaches. The direct use of isotope-containing precursors, such as ¹⁵NH₄Cl or ¹⁵N-formamide, is a common and effective method. alfa-chemistry.comsymeres.comroyalsocietypublishing.org

For single ¹⁵N incorporation, reactions like the synthesis of Benzylamine-¹⁵N from ¹⁵NH₄Cl and benzoyl chloride are exemplary. atlanchimpharma.com For multiple incorporations, as seen in the synthesis of [¹⁵N₄]-labeled benzylaminopurines, a building block already containing the desired number of ¹⁵N atoms, like [¹⁵N₅]-adenine, is constructed from a simple labeled source. royalsocietypublishing.org

Isotopic exchange is another technique where a ¹⁴N atom in a molecule is replaced with a ¹⁵N atom using an isotopically labeled reagent. This is often applied to functional groups like amines, amides, and nitriles. alfa-chemistry.com The choice of strategy depends on the target molecule's complexity and the desired labeling pattern.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for the analysis of ¹⁵N-labeled compounds. The presence of the ¹⁵N nucleus introduces additional spin-spin couplings and allows for direct observation of the nitrogen's chemical environment, offering insights that are otherwise difficult to obtain. rsc.orgnih.gov

The selective incorporation of ¹⁵N into benzylamine (B48309) allows for the precise determination of molecular structures and the tracking of chemical transformations. rsc.orgnih.gov This is achieved through the analysis of various NMR parameters that become accessible upon isotopic labeling.

One-bond ¹H–¹⁵N coupling constants (¹JHN) are particularly informative. For instance, in a study of ¹⁵N-benzylamine reacting with carbon dioxide, the ¹H NMR spectrum showed a doublet for the amine proton signal due to coupling with the ¹⁵N nucleus. rsc.org The magnitude of these coupling constants can provide information about the hybridization of the nitrogen atom and the nature of the N-H bond. nih.gov Longer-range ¹H–¹⁵N couplings (ⁿJHN, where n > 1) are also valuable for establishing connectivity within a molecule, aiding in the unambiguous assignment of complex structures formed during chemical reactions. rsc.org

Table 1: Representative ¹H-¹⁵N Coupling Constants

| Compound/Fragment | Coupling Constant (J) in Hz | Coupling Type |

|---|---|---|

| Amine N-H | ~90 | ¹J(¹⁵N-¹H) |

| Amide N-H | ~90-95 | ¹J(¹⁵N-¹H) |

| Protonated Amine N-H | ~73 | ¹J(¹⁵N-¹H) |

This table presents typical one-bond coupling constants between ¹⁵N and ¹H in different chemical environments.

The analysis of ¹³C–¹⁵N spin-spin coupling constants provides unequivocal evidence for the formation of specific bonds and helps to differentiate between possible isomeric products. rsc.orgnih.gov For example, in the reaction of ¹⁵N-benzylamine with CO₂, the formation of benzylcarbamic acid was confirmed by observing a ¹³C–¹⁵N coupling. Specifically, the carboxylate carbon showed a doublet in the ¹³C NMR spectrum with a coupling constant (J) of 24.8 Hz, and the benzylic carbon showed a doublet with a J value of 11.6 Hz. rsc.org These couplings definitively establish the connectivity between the nitrogen and the newly formed carbamate (B1207046) group. The measurement of one-bond (¹JCN) and longer-range (ⁿJCN) coupling constants is a powerful tool for determining the pathways of heterocyclization and studying ring-chain tautomerism. nih.gov

Table 2: Observed ¹³C-¹⁵N Coupling Constants in Benzylcarbamic Acid

| Carbon Atom | Coupling Constant (J) in Hz | Coupling Type |

|---|---|---|

| Carboxylate Carbon | 24.8 | ¹J(¹³C-¹⁵N) |

| Benzylic Carbon | 11.6 | ²J(¹³C-¹⁵N) |

Data sourced from a study on the reaction of ¹⁵N-benzylamine with CO₂ in an acetonitrile-d3/DMSO-d6 mixture. rsc.org

The ¹⁵N chemical shift is a sensitive probe of the electronic environment around the nitrogen nucleus. usn.nousn.no It reflects the electron density on the nitrogen atom, which is directly related to its nucleophilicity and reactivity. usn.nonasa.gov A higher electron density on the nitrogen generally results in a more shielded nucleus, leading to a lower chemical shift value (in ppm). usn.no Studies have shown a correlation between the ¹⁵N chemical shift of an amine and its reactivity, for instance, in the context of CO₂ capture. usn.nousn.no Amines with a higher electron density on the nitrogen, as indicated by their ¹⁵N chemical shifts, tend to be more reactive towards electrophiles like carbon dioxide. usn.no For benzylamine, changes in its ¹⁵N chemical shift upon reaction or changes in solvent can provide valuable information about its chemical state and interactions. rsc.orgusn.no For instance, the ¹⁵N chemical shift of benzylcarbamic acid, formed from the reaction of benzylamine and CO₂, was observed at 83.49 ppm in an acetonitrile-d3/DMSO-d6 mixture. rsc.org

Two-dimensional (2D) NMR experiments are essential for correlating different nuclei and unraveling complex structural and dynamic information.

The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful tool that correlates the chemical shifts of protons directly bonded to ¹⁵N nuclei. protein-nmr.org.uk This technique is highly sensitive and provides a "fingerprint" of the H-N correlations within a molecule. protein-nmr.org.uk In the context of Benzylamine-¹⁵N, ¹H-¹⁵N HSQC is invaluable for studying processes like proton exchange and the formation of adducts. mdpi.comarkat-usa.org For example, in a study of the reaction between ¹⁵N-labeled benzylamine and carbon dioxide in the presence of a base, a ¹H-¹⁵N HSQC experiment was conducted at low temperature (-30 °C) to minimize proton exchange. mdpi.com The resulting spectrum clearly showed which protons were correlated to the ¹⁵N-nitrogen, allowing researchers to definitively determine the structure of the resulting adduct and rule out alternative possibilities. mdpi.com The absence of a correlation between a particular proton signal and the ¹⁵N nucleus proved that the proton was not bonded to the amine nitrogen. mdpi.com This demonstrates the utility of ¹H-¹⁵N HSQC in elucidating reaction mechanisms and characterizing transient species. The technique is also fundamental in studying reversible chemical exchange processes. pnnl.gov

Multi-Dimensional NMR Techniques with Benzylamine-15N

¹H-¹⁵N HSQC-TROSY in Enzyme-Substrate Interaction Studies

While direct studies specifically detailing the use of this compound in ¹H-¹⁵N HSQC-TROSY (Heteronuclear Single Quantum Coherence - Transverse Relaxation Optimized Spectroscopy) for enzyme-substrate interaction studies are not prevalent in the searched literature, the principles of the technique are well-established for studying such interactions. This method is a powerful tool in NMR spectroscopy for examining the structure and dynamics of large biomolecules, such as proteins and nucleic acids. researchgate.netcopernicus.org

In a typical ¹H-¹⁵N HSQC experiment, correlations between a proton and its directly attached nitrogen atom are observed. This is particularly useful for studying proteins, where the backbone amide group provides a probe for nearly every residue. copernicus.org When a ¹⁵N-labeled substrate like this compound binds to an enzyme, changes in the chemical environment of the nitrogen atom can be detected as shifts in the corresponding cross-peak in the HSQC spectrum. marquette.edu

The TROSY technique is an enhancement that is particularly beneficial for larger proteins (greater than 25-30 kDa), which suffer from rapid signal decay (transverse relaxation), leading to broad spectral lines. nih.gov TROSY selects for the coherence that experiences the slowest relaxation, resulting in significantly sharper lines and improved spectral resolution. nih.gov

By titrating an enzyme with ¹⁵N-labeled Benzylamine, one could monitor the chemical shift perturbations of the benzylamine's ¹⁵N-HSQC peak upon binding. This would provide information on the binding affinity and the local environment of the amine group within the enzyme's active site. Furthermore, by observing changes in the enzyme's ¹H-¹⁵N HSQC-TROSY spectrum upon addition of this compound, one could map the binding site on the enzyme surface and gain insights into conformational changes that occur during substrate recognition and binding. marquette.edu

Hyperpolarization Techniques Utilizing this compound

Hyperpolarization techniques dramatically increase the signal intensity in NMR spectroscopy, overcoming its inherent low sensitivity. This compound has proven to be a valuable molecule in the development and application of these methods.

Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique that transfers the spin order of parahydrogen (a spin isomer of H₂) to a substrate molecule via a catalyst. nih.govyork.ac.uk This process can lead to signal enhancements of several orders of magnitude, making the detection of low-concentration species or insensitive nuclei like ¹⁵N much more feasible. nih.govwhiterose.ac.uk

The use of ¹⁵N-labeled compounds like this compound in SABRE experiments is particularly advantageous. The presence of the ¹⁵N nucleus provides a direct handle for hyperpolarization, leading to significant enhancements in the ¹⁵N NMR signal. Studies have shown that reversible hyperpolarization of the ¹⁵N nucleus in benzylamine can be achieved using parahydrogen-induced hyperpolarization methods. This allows for more sensitive detection and has potential applications in tracking metabolic processes.

Recent research has demonstrated remarkable levels of ¹⁵N polarization being delivered to various unlabeled nitrogen-containing compounds through the use of SABRE in conjunction with a co-ligand. acs.orgacs.orgnih.gov

In the context of SABRE, iridium-based catalysts are commonly employed to facilitate the transfer of spin polarization from parahydrogen to the target substrate. Benzylamine, and specifically its deuterated and ¹⁵N-labeled isotopologues, has been effectively used as a co-ligand in these catalytic systems to enhance the hyperpolarization of other molecules. acs.orgacs.orgnih.gov

When used as a co-ligand, benzylamine can influence the catalytic cycle and improve the efficiency of polarization transfer to a primary substrate. For instance, the addition of d₇-benzylamine has been shown to be beneficial for the hyperpolarization of the ¹⁵N NMR signal of pyridine (B92270). acs.orgnih.gov The benzylamine itself can become part of the active iridium complex, forming species such as [Ir(H)₂(d₉-BnND₂)₂(py)]Cl. acs.org Research has shown a 27% improvement in SABRE efficiency for ¹⁵N polarization of pyridine when d₉-benzylamine is used as a co-ligand. acs.org

The effectiveness of benzylamine as a co-ligand has also been demonstrated in the hyperpolarization of other important molecules like metronidazole (B1676534) and pyrazine, where its presence is crucial for achieving significant ¹⁵N polarization. acs.orgnih.gov

Signal Amplification by Reversible Exchange (SABRE) for Enhanced 15N NMR Sensitivity

Mass Spectrometry (MS) Applications

Mass spectrometry is another powerful analytical technique where the isotopic labeling of this compound offers distinct advantages, particularly in isotope ratio analysis and in tracing the pathways of chemical reactions.

Isotope Ratio Mass Spectrometry (IRMS) for Elemental Isotopic Composition Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a specialized type of mass spectrometry used to measure the relative abundance of isotopes in a given sample with very high precision. measurlabs.comthermofisher.comwvu.edu This technique can determine the isotopic fingerprint of a substance, which can provide information about its origin and history. measurlabs.com

In the context of this compound, IRMS would be the primary method for confirming the isotopic enrichment of the ¹⁵N isotope. The analysis involves the combustion of the sample to convert the nitrogen into N₂ gas, which is then introduced into the mass spectrometer. The instrument measures the ratio of the masses corresponding to ¹⁴N¹⁵N and ¹⁴N¹⁴N, from which the ¹⁵N abundance is calculated. nih.govucdavis.edu

High-precision measurements are crucial, and IRMS instruments can achieve precisions of 0.1‰ or better for ¹⁵N analysis. wvu.edunih.gov This level of precision is essential for applications in metabolic studies, environmental tracing, and authentication of materials.

Tracing Reaction Intermediates and Products via Exact Mass Measurements

The ¹⁵N label in this compound serves as an excellent tracer for following the molecule through complex chemical reactions. By using high-resolution mass spectrometry, which provides exact mass measurements, chemists can distinguish reaction intermediates and products containing the ¹⁵N-labeled benzylamine moiety from other species in the reaction mixture.

For example, in a reaction where benzylamine is a reactant, the products will have a mass that is one unit higher than if the reaction were performed with unlabeled benzylamine. This mass difference is easily detectable by modern mass spectrometers. This approach has been used to study various reactions, including the formation of imines and the investigation of catalytic cycles. jove.com

In one study, benzylamine was used to probe reaction energetics, as it dissociates to form a resonance-stabilized benzyl (B1604629) cation. researchgate.net While this particular study did not explicitly use ¹⁵N-labeled benzylamine, it highlights the type of reaction mechanism that could be intricately traced using the labeled compound and exact mass measurements to follow the nitrogen atom's fate.

The ability to track the ¹⁵N atom allows for the elucidation of reaction mechanisms, the identification of previously unknown intermediates, and a deeper understanding of the chemical transformations involved.

Application in Metabolomics and Proteomics

The stable isotope-labeled compound this compound serves as a valuable tool in the fields of metabolomics and proteomics, primarily through its use as a tracer for metabolic pathways and in the synthesis of isotopically labeled internal standards for quantitative analysis. Its applications facilitate the tracking of nitrogen metabolism and enhance the accuracy of mass spectrometry-based quantification of specific molecules.

In metabolomics, the primary application of this compound is in the synthesis of stable isotope-labeled internal standards. These standards are crucial for isotope-dilution mass spectrometry techniques, which provide high accuracy and precision in the quantification of endogenous metabolites. A notable example is in the study of oxidative DNA damage, where precise measurement of modified nucleobases is essential.

Research Findings: Synthesis of Labeled DNA Adducts

Research has demonstrated a facile and efficient method for the synthesis of multiply-labeled oxidized DNA bases, specifically 8-oxoguanine and 8-oxoadenine, using [15N]-benzylamine as a key reagent. mdpi-res.com In this process, the 15N-labeled benzylamine is used to introduce two exocyclic 15N isotopes into chlorine-substituted pyrimidine (B1678525) precursors. mdpi-res.com Subsequent chemical steps, including debenzylation and cyclocondensation, yield the desired multiply-labeled purine (B94841) bases. mdpi-res.com These synthesized compounds, with a high isotopic purity (at least 99 atom % excess), are ideal internal standards for gas chromatography/mass spectrometry (GC/MS) analysis. mdpi-res.com

The enzyme-catalyzed coupling of these labeled purine bases with 2'-deoxyribose further yields the corresponding labeled 2'-deoxynucleosides, such as 2'-deoxy-7,8-dihydro-8-oxoguanosine (8-oxo-dGuo) and 2'-deoxy-7,8-dihydro-8-oxoadenosine (8-oxo-dAdo). mdpi-res.com These labeled deoxynucleosides serve as invaluable internal standards for studies quantifying DNA damage and repair, providing a reliable method for normalizing for analyte loss during sample preparation and analysis.

Table 1: Application of this compound in the Synthesis of Labeled Internal Standards

| Precursor Compound | Key Reagent | Synthesized Labeled Compound | Isotopic Purity | Analytical Application |

|---|---|---|---|---|

| Chlorine-substituted pyrimidines | [15N]-benzylamine | [15N3,13C1]-8-oxoguanine | ≥ 99 atom % | Internal standard for GC/MS analysis of oxidative DNA damage. mdpi-res.com |

| Chlorine-substituted pyrimidines | [15N]-benzylamine | [15N3,13C1]-8-oxoadenine | ≥ 99 atom % | Internal standard for GC/MS analysis of oxidative DNA damage. mdpi-res.com |

| [15N3,13C1]-8-oxoguanine | 2'-deoxyribose | 2'-deoxy-7,8-dihydro-8-oxoguanosine ([15N3,13C1]-8-oxo-dGuo) | Not specified | Internal standard for quantifying DNA damage. mdpi-res.com |

| [15N3,13C1]-8-oxoadenine | 2'-deoxyribose | 2'-deoxy-7,8-dihydro-8-oxoadenosine ([15N3,13C1]-8-oxo-dAdo) | Not specified | Internal standard for quantifying DNA damage. mdpi-res.com |

While direct, broad-scale application of this compound as a derivatizing agent for global metabolomics or proteomics profiling is not extensively documented, its role in metabolic tracing is recognized. The 15N label allows researchers to follow the fate of the nitrogen atom in various biological reactions, such as those catalyzed by monoamine oxidase, which metabolizes benzylamine to benzaldehyde (B42025) and ammonia (B1221849). This capability is valuable for investigating specific nitrogen metabolic pathways.

In proteomics, the chemical modification of amine groups on proteins and peptides is a common strategy to enhance ionization efficiency and facilitate quantification in mass spectrometry. numberanalytics.comroyalsocietypublishing.org Although specific, widespread use of this compound for this purpose is not detailed in the literature, its primary amine group makes it theoretically suitable for such derivatization reactions. The general principle of using isotopically labeled reagents to introduce a mass tag for relative quantification is a cornerstone of quantitative proteomics. nih.gov

Mechanistic Investigations and Reaction Pathway Elucidation

Application of Isotope Effects in Mechanistic Studies

Isotope effects are among the most definitive tools for studying reaction mechanisms. They manifest as changes in the rate (Kinetic Isotope Effects, KIEs) or equilibrium position (Equilibrium Isotope Effects, EIEs) of a reaction when an atom is replaced by one of its heavier isotopes. The use of Benzylamine-¹⁵N allows for the measurement of ¹⁵N KIEs and EIEs, which provide specific insights into bond-making and bond-breaking events involving the nitrogen atom.

A kinetic isotope effect is the ratio of the rate constant for the reaction with the lighter isotope (k₁₄) to the rate constant with the heavier isotope (k₁₅). A KIE value greater than 1 (a "normal" KIE) indicates that the bond to the nitrogen is weakened in the rate-determining step, while a value less than 1 (an "inverse" KIE) suggests bond strengthening. A value of 1 implies no change in bonding at the nitrogen center in the rate-limiting step. copernicus.org

The enzyme Monoamine Oxidase B (MAO-B) is a critical drug target and its mechanism has been subject to intense study. diva-portal.org A key question in the MAO-B-catalyzed oxidation of benzylamine (B48309) is the nature of the C-H bond cleavage and its timing relative to changes at the nitrogen atom. nih.gov Studies utilizing Benzylamine-¹⁵N, often in conjunction with its deuterated analogue (1,1-²H₂)-benzylamine, have been pivotal in answering this question.

Table 1: Isotope Effects in the Monoamine Oxidase B-Catalyzed Oxidation of Benzylamine

| Substrate | Isotope Effect Type | Value | Implication | Source |

| Benzylamine | Nitrogen KIE | Varies | Probes N-rehybridization during the reaction. | nih.gov |

| (1,1-²H₂)-Benzylamine | Nitrogen KIE | Varies | Probes N-rehybridization when C-H cleavage is slowed. | nih.gov |

| (1,1-²H₂)-Benzylamine | Deuterium (B1214612) KIE | ~5.6 - 7.0 | C-H bond cleavage is a major rate-determining step. | researchgate.netias.ac.in |

Kinetic isotope effects are a primary method for identifying which step in a multi-step reaction sequence is the slowest, or rate-determining. numberanalytics.com A significant primary KIE, where k(light)/k(heavy) is typically greater than 2, is strong evidence that the bond to the substituted isotope is broken in the rate-determining step. numberanalytics.com

Equilibrium isotope effects reflect the influence of isotopic substitution on the equilibrium constant of a reaction. A ¹⁵N EIE arises from the difference in zero-point vibrational energies between the ¹⁴N and ¹⁵N isotopologues in the reactant and product states.

The substitution of ¹⁴N with ¹⁵N in an amine slightly alters its basicity, which is reflected in a change in its pKa value. This is due to the heavier ¹⁵N isotope forming a slightly stronger bond with a proton compared to ¹⁴N. The ¹⁵N equilibrium isotope effect (¹⁵Keq) for the deprotonation of an amine is typically greater than 1. nih.gov

While direct measurement for Benzylamine-¹⁵N is not widely reported, studies on analogous primary amines and amino acids provide reliable estimates. For instance, the ¹⁵N EIE for the deprotonation of the amino groups in alanine, glycine, and phenylalanine is consistently measured to be around 1.023. nih.govnih.gov A calculated value for dimethylamine (B145610) deprotonation is similar, at 1.0226. nih.gov Given that the pKa of standard benzylamine is 9.33, the pKa of Benzylamine-¹⁵N is expected to be slightly higher due to this EIE, making it a marginally weaker acid (stronger conjugate base). nih.gov

Table 2: Representative ¹⁵N Equilibrium Isotope Effects on Amine Deprotonation

| Compound | Isotope Effect Type | ¹⁵Keq Value | Implication | Source |

| L-Alanine | EIE (Deprotonation) | 1.0233 ± 0.0004 | ¹⁵N-labeled amine is slightly less acidic. | nih.gov |

| Dimethylamine | EIE (Deprotonation, Calculated) | 1.0226 | ¹⁵N-labeled amine is slightly less acidic. | nih.gov |

| Phenylalanine | EIE (Deprotonation) | ~1.023 | ¹⁵N-labeled amine is slightly less acidic. | nih.gov |

Schiff bases formed from the condensation of benzylamine with ortho-hydroxyaldehydes can exist in a tautomeric equilibrium between the enol-imine (OH···N) form and the keto-amine (O···HN) form. mdpi.comsctce.ac.inresearchgate.net The position of this equilibrium is sensitive to substituents and solvent. sctce.ac.inasianpubs.org

Isotopic labeling with ¹⁵N is a crucial technique for studying this phenomenon. While quantitative ¹⁵N EIEs on this specific tautomeric balance are not commonly reported, the ¹⁵N nuclear magnetic resonance (NMR) chemical shift serves as a highly sensitive probe for the position of the equilibrium. mdpi.comresearchgate.net The ¹⁵N nucleus is significantly more shielded in the keto-amine tautomer compared to the enol-imine form. researchgate.net Therefore, by synthesizing the Schiff base with Benzylamine-¹⁵N and measuring the ¹⁵N NMR chemical shift, researchers can directly observe the predominant tautomeric form in solution. mdpi.com This provides a direct correlation between the isotopic label and the structural and electronic nature of the Schiff base, allowing for a detailed characterization of the intramolecular hydrogen bond and the factors governing the tautomeric preference. asianpubs.org

Secondary Isotope Effects on Chemical Shifts

Deuterium Isotope Effects on ¹⁵N and ¹³C Chemical Shifts

The replacement of a proton with deuterium in the vicinity of a ¹⁵N or ¹³C nucleus can perturb their respective chemical shifts. These deuterium isotope effects are influenced by factors such as changes in vibrational states and equilibrium geometries due to the anharmonicity of the N-H bond. nih.gov For instance, one-bond deuterium isotope effects on ¹⁵N chemical shifts (¹Δ¹⁵N(D)) are sensitive to backbone conformation and hydrogen bonding. nih.govnih.gov Studies have shown that these isotope effects can be correlated with the chemical shift of the heavy atom itself, although this correlation can be lost in the presence of hydrogen bonding. nih.gov

Deuterium isotope effects on ¹³C chemical shifts are also a powerful tool for structural analysis. nih.gov One-bond isotope shifts (¹Δ¹³C(D)) are substantial and sensitive to local geometry, including adjacent torsion angles. nih.gov For example, in studies of Schiff bases, deuterium isotope effects on ¹³C chemical shifts have provided strong support for the existence of the enamine form and serve as a reference for other tautomeric systems. researchgate.net The magnitude of these effects, which can be on the order of 0.2–0.5 ppm, is influenced by the shorter average bond length of ¹³C-²H compared to ¹³C-¹H, leading to increased shielding of the ¹³C nucleus. nih.gov

Insights into Hydrogen Bonding Characteristics and Tautomeric Forms

¹⁵N NMR spectroscopy is a particularly powerful technique for studying hydrogen bonding and tautomerism due to the direct involvement of the nitrogen lone pair in these interactions. researchgate.net The ¹⁵N chemical shift is highly sensitive to protonation, N-alkylation, and the formation of hydrogen bonds, resulting in significant changes that can elucidate the nature of these interactions. researchgate.netznaturforsch.com

In systems capable of tautomerism, such as Schiff bases derived from benzylamine, ¹⁵N chemical shifts can distinguish between different forms. nih.gov For example, the zwitterionic ⁺N–H∙∙∙O⁻ form and the neutral N∙∙∙H–O form exhibit distinct ¹⁵N chemical shift ranges. nih.gov The localization of a hydrogen atom can be determined by analyzing these shifts; a chemical shift in the range of -50 to -90 ppm is indicative of a neutral imine form. nih.gov Deuterium isotope effects on ¹⁵N chemical shifts can further refine this analysis, with intrinsic isotope effects being estimated for different tautomeric forms. researchgate.net The study of these effects has revealed that the difference in ¹⁵N chemical shifts between the OH-form and the NH-form in certain Schiff bases can be as large as 100-140 ppm. researchgate.net

Elucidation of Reaction Intermediates and Pathways

The use of benzylamine-¹⁵N allows for the direct observation and characterization of nitrogen-containing intermediates, providing unequivocal evidence for proposed reaction pathways.

Formation of ¹⁵N-Benzylcarbamic Acid in CO₂-Mediated Reactions

In reactions involving carbon dioxide, benzylamine-¹⁵N has been instrumental in identifying key intermediates. It is known that primary amines react with CO₂ to form carbamic acids. researchgate.netmdpi.com Using ¹⁵N-labeled benzylamine, the quantitative conversion of the amine to ¹⁵N-benzylcarbamic acid has been confirmed through ¹⁵N, ¹H, and ¹³C NMR spectroscopy. acs.orgresearchgate.netrsc.org This observation proves that in CO₂-saturated environments, benzylcarbamic acid, rather than benzylamine itself, can be the active participant in subsequent reactions, such as photocatalytic oxidation. acs.orgresearchgate.net The formation of this intermediate facilitates the dehydrogenation of benzylamine to phenylmethanimine. researchgate.net

| Entry | Catalyst | Atmosphere | Imine Yield (%) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| 1 | K-PHI | CO₂ | 88 | - | acs.org |

| 2 | mpg-CN | CO₂ | - | 38 | acs.org |

| 3 | K-PHI | Ar | 34 | - | acs.org |

Pathways of Oxidative Deamination and Imine Formation

The oxidative deamination of benzylamine is a fundamental biochemical reaction often catalyzed by enzymes like monoamine oxidase B (MAO-B), yielding benzaldehyde (B42025) and ammonia (B1221849). The use of benzylamine-¹⁵N allows researchers to trace the metabolic fate of the nitrogen atom. Mechanistic studies have explored different pathways for this transformation, including polar nucleophilic and hydride transfer mechanisms. uchile.cl

Nucleophilic Attack Mechanisms on Heterocyclic Systems

Benzylamine-¹⁵N serves as a powerful tool to investigate the regioselectivity of nucleophilic attack on electron-deficient heterocyclic rings. rsc.org Aromatic heterocycles, particularly those with electron-withdrawing heteroatoms like nitrogen, are susceptible to nucleophilic attack. numberanalytics.com

In a study involving the reaction of benzylamine-¹⁵N with N-nitrouridine, the ¹⁵N label was used to demonstrate that the nucleophilic attack occurs primarily at the C4 position of the uridine (B1682114) ring. rsc.org This interaction led to the formation of a ring-chain intermediate, which was subsequently transformed into a different product. The ¹⁵N label was crucial in confirming the structure of the intermediate. rsc.org Similarly, reactions with other heterocyclic systems, such as azines and diazines, can be explored to understand the influence of ring heteroatoms on the site of nucleophilic attack. mdpi.com The electron-withdrawing nature of nitrogen atoms in these rings increases the electrophilicity of the carbon atoms, making them targets for nucleophiles like benzylamine. numberanalytics.com

N-Alkylation Reactions of Primary Amines

The use of isotopically labeled compounds is a powerful technique for elucidating the mechanisms of chemical reactions. Benzylamine-15N, in which the common ¹⁴N isotope is replaced by ¹⁵N, serves as an invaluable tool for tracking the nitrogen atom through various transformations, thereby providing deep insights into reaction pathways, particularly in the N-alkylation of primary amines. These studies are crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Mechanistic investigations involving this compound often employ Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to monitor the incorporation and transformation of the ¹⁵N label in reactants, intermediates, and products.

Research Findings

Tracing Reaction Pathways with ¹⁵N Labeling

This type of analysis is critical for distinguishing between possible reaction pathways, such as different sites of nucleophilic attack or the formation of various isomeric intermediates. nih.gov

Table 1: Mechanistic Study of N-Nitroinosine Reaction with Benzylamine-¹⁵N

| Reactants | Labeled Compound | Technique | Key Finding | Reference |

|---|

Mechanism of "Borrowing Hydrogen" or "Hydrogen Auto-Transfer" Reactions

The N-alkylation of primary amines with alcohols is a common and atom-economical method for synthesizing secondary amines, often proceeding via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. rsc.orgbeilstein-journals.org This pathway generally involves three main steps:

Catalyst-mediated dehydrogenation of the alcohol to form an aldehyde intermediate.

Condensation of the aldehyde with a primary amine to form an imine.

Hydrogenation of the imine by the catalyst (using the "borrowed" hydrogen) to yield the final secondary amine.

While deuterium labeling of the alcohol is frequently used to support this mechanism, this compound can be employed to unequivocally confirm that the nitrogen atom of the primary amine is incorporated into the final N-alkylated product and to study the kinetics of the imine formation and reduction steps.

One-pot syntheses, such as the formation of dibenzylamine (B1670424) from benzylamine, represent a self-alkylation process that follows this pathway. d-nb.info In this case, one molecule of benzylamine is oxidized to benzaldehyde, which then reacts with a second molecule of benzylamine to form N-benzylidenebenzylamine. This imine intermediate is subsequently hydrogenated to dibenzylamine. Isotope labeling experiments have been cited as crucial evidence supporting this proposed pathway for the N-alkylation of amines with alcohols. d-nb.info

Table 2: Gold-Catalyzed One-Pot Synthesis of Dibenzylamine from Benzylamine

| Catalyst | Reaction Steps | Intermediate | Final Product | Mechanistic Insight | Reference |

|---|

Uncatalyzed N-Alkylation and Novel Pathways

Investigations under unconventional conditions have revealed novel reaction pathways for N-alkylation. For example, the study of benzylamine reactions in an ionic wind generated from ambient corona discharge showed that it can undergo self-cross-coupling ion-molecule reactions. researchgate.net In these high-energy conditions, benzylamine was observed to form N-benzyl-1-(methyleneamino)-1-phenylmethanamine, indicating a complex N-alkylation pathway that deviates from the classical borrowing hydrogen mechanism. researchgate.net The use of Benzylamine-¹⁵N in such studies would be instrumental in deciphering the intricate bond-forming sequences.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Benzylamine-15N Systems

Density Functional Theory (DFT) has become a principal method for studying the electronic structure of molecules, offering a balance between computational cost and accuracy. durham.ac.uk For this compound, DFT calculations are instrumental in predicting and understanding its chemical behavior.

The 15N nucleus is a sensitive probe of the electronic environment in a molecule. DFT, combined with methods like the Gauge-Including Atomic Orbital (GIAO) approach, is widely used to calculate nuclear magnetic shielding tensors, which are then converted to chemical shifts. nih.govrsc.org The accuracy of these predictions depends on the choice of functional and basis set. nih.gov

Systematic DFT studies have shown that for amines, there is a good correlation between calculated and experimental 15N chemical shifts. nih.gov The chemical shift of the 15N nucleus in this compound is influenced by the hybridization of the nitrogen atom, the nature of its substituents, and intermolecular interactions. Protonation of an amine nitrogen, for instance, leads to a significant change in its chemical shift, a phenomenon that can be accurately modeled by DFT. nih.gov For amine-type nitrogens, protonation typically results in a deshielding effect. nih.gov

Theoretical calculations can predict these shifts with a mean absolute error that can be as low as a few parts per million (ppm), making it a valuable tool for structural elucidation and for distinguishing between different chemical environments. rsc.orgnih.gov For example, DFT calculations can help assign specific resonances in complex spectra and can be used to study the effects of substitution on the aromatic ring on the 15N chemical shift. acs.org

Table 1: Predicted vs. Experimental 15N NMR Chemical Shifts for Related Amine Compounds This table is illustrative and provides a general representation of the accuracy of DFT calculations for amine nitrogen chemical shifts based on published data for similar compounds. Specific experimental data for this compound may vary.

| Compound | Functional/Basis Set | Calculated δ(15N) (ppm) | Experimental δ(15N) (ppm) | Deviation (ppm) |

|---|---|---|---|---|

| Aniline | B3LYP/6-311++G | 61.5 | 59.8 | +1.7 |

| N-Methylaniline | B3LYP/6-311++G | 68.2 | 67.1 | +1.1 |

| Piperidine | GIAO/B3LYP/6-311++G** | 39.1 | 37.5 | +1.6 |

DFT calculations are also employed to determine the equilibrium geometry of this compound and to model its interactions with other molecules, particularly through hydrogen bonding. znaturforsch.com The nitrogen atom of the amino group can act as a hydrogen bond acceptor, while the N-H protons can act as hydrogen bond donors.

Theoretical models can predict the geometry of these hydrogen bonds, including bond lengths and angles, as well as their energetic strength. sciepub.com For instance, in the solid state, intermolecular hydrogen bonds can lead to the formation of specific packing arrangements. researchgate.net DFT calculations can explore different possible conformations and hydrogen bonding networks to identify the most stable structures. znaturforsch.com

The substitution of 14N with 15N has a negligible effect on the molecular geometry and the strength of hydrogen bonds due to the small relative mass difference. However, the vibrational frequencies associated with the N-H bonds will be slightly altered, which can be predicted through computational models.

Prediction of 15N NMR Chemical Shifts and Nuclear Shieldings

Quantum Chemical Investigations of Isotope Effects

The primary use of isotopic labeling is to probe reaction mechanisms through the study of kinetic isotope effects (KIEs). libretexts.org For this compound, the 15N KIE can provide valuable information about the extent of bond breaking and formation involving the nitrogen atom in the transition state of a reaction.

Quantum chemical calculations can predict the magnitude of these isotope effects. By modeling the vibrational frequencies of the reactant and the transition state for both the 14N and 15N isotopologues, the KIE can be calculated. A 15N KIE value different from unity indicates a change in the bonding environment of the nitrogen atom in the rate-determining step of the reaction. For example, in enzyme-catalyzed oxidation of amines, 15N KIEs have been used to distinguish between different mechanistic pathways, such as hydride transfer, electron transfer-proton transfer, and hydrogen atom transfer. nih.gov Experimental studies on the oxidation of benzylamine (B48309) have shown that C-H bond cleavage is often the rate-limiting step, but computational studies of 15N KIEs can further elucidate the role of the nitrogen atom in the catalytic cycle. nih.gov

Simulation of Reaction Energetics and Proton Transfer Mechanisms

DFT and other quantum mechanical methods can be used to simulate the entire energy profile of a reaction involving this compound. This includes the calculation of the energies of reactants, products, intermediates, and transition states. Such simulations are crucial for understanding reaction feasibility and for elucidating detailed reaction mechanisms. rsc.org

A key reaction for benzylamine is proton transfer, where the amino group acts as a base. Computational models can simulate the proton transfer from an acid to the nitrogen atom of this compound. biorxiv.org These simulations can determine the activation energy for the proton transfer and characterize the geometry of the transition state. The surrounding solvent molecules can also be included in the model to provide a more realistic description of the reaction environment.

Furthermore, these simulations can be extended to more complex reactions, such as those involved in its biological activity or its use as a building block in organic synthesis. By mapping the potential energy surface, researchers can identify the lowest energy pathway for a given transformation and understand the factors that control the reaction's outcome.

Table 2: Computationally Studied Properties of this compound

| Property | Computational Method | Information Obtained |

|---|---|---|

| 15N NMR Chemical Shift | DFT/GIAO | Prediction of spectroscopic signature, understanding of electronic environment. nih.govrsc.org |

| Molecular Geometry | DFT | Optimized bond lengths and angles. orientjchem.org |

| Hydrogen Bond Parameters | DFT, MP2 | Interaction energies, donor-acceptor distances. znaturforsch.comresearchgate.net |

| Kinetic Isotope Effect (KIE) | Quantum Chemistry (e.g., DFT) | Insight into reaction mechanisms and transition state structure. nih.gov |

| Reaction Energy Profile | DFT, ab initio methods | Activation energies, reaction thermodynamics, and kinetics. rsc.org |

Advanced Applications in Chemical Biology and Synthetic Methodologies

Enzyme Kinetic Studies and Mechanistic Insights

The isotopic label in Benzylamine-15N provides a powerful probe for investigating the intricate workings of enzymes, particularly those involved in amine metabolism.

Investigations of Allosteric Binding Sites and Enzyme-Ligand Interactions

Understanding how ligands, including substrates, inhibitors, and modulators, interact with enzymes is fundamental to drug discovery. 15N-labeling, often of the protein itself, is a cornerstone of these investigations using Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy. While direct studies with this compound binding to a labeled protein are less common, the principles are well-established through studies of benzylamine (B48309) derivatives and 15N-labeled proteins.

For instance, research on complement factor D, a serine protease, utilized ¹H,¹⁵N-HSQC NMR to map the binding of benzylamine-based inhibitors. nih.gov In these experiments, a 15N-labeled protein is prepared, and its HSQC spectrum is recorded. Upon addition of an unlabeled ligand (like a benzylamine derivative), changes in the chemical shifts of specific amino acid residues in the protein's backbone are monitored. These chemical shift perturbations (CSPs) identify the amino acids involved in binding, allowing for the precise mapping of the binding site, including allosteric sites distinct from the active site. nih.govacs.org This technique was used to confirm the binding pose of novel inhibitors and to understand how they interact with an "unlocked" conformation of the enzyme, providing a significant leap in designing potent and selective inhibitors. nih.gov

Development of Novel Organic Synthesis Methods

This compound serves not only as a probe for biological systems but also as a mechanistic tool and a building block in the development of new chemical reactions.

Photocatalytic Oxidative Coupling of Amines and Imine Synthesis

Visible-light photocatalysis has become a powerful strategy for sustainable organic synthesis. The oxidative coupling of primary amines to form imines is a fundamental transformation in this field. acs.orgresearchgate.net Mechanistic investigations using isotopically labeled substrates are crucial for optimizing these reactions.

A study on the photocatalytic oxidative coupling of benzylamine using a potassium poly(heptazine imide) photocatalyst demonstrated the value of this compound. acs.orgmpg.de Researchers investigated the role of CO2 as a reaction additive, which was observed to boost the reaction rate. By using this compound in conjunction with 15N NMR spectroscopy, they were able to track the fate of the amine. acs.orgresearchgate.net The experiments confirmed the quantitative conversion of this compound into 15N-benzylcarbamic acid in the presence of CO2. acs.orgmpg.deresearchgate.net This pivotal finding proved that the benzylcarbamic acid, not the benzylamine itself, is the key intermediate that participates in the photocatalytic cycle, acting as a more efficient electron donor. acs.orgmpg.de

The reaction progress can be monitored by observing the disappearance of the this compound signal and the appearance of new signals corresponding to the 15N-labeled imine product and other intermediates. researchgate.net

Table 1: Selected Research Findings on Photocatalytic Imine Synthesis with this compound

| Research Focus | Key Finding with this compound | Significance |

|---|---|---|

| Role of CO2 in Photocatalysis | Quantitative conversion of this compound to 15N-benzylcarbamic acid confirmed by 15N NMR. acs.orgmpg.deresearchgate.net | Elucidated that benzylcarbamic acid is the active substrate, not benzylamine, leading to enhanced reaction rates. acs.org |

Studies in C-N Bond Construction via C-H Amination

The direct formation of carbon-nitrogen (C-N) bonds through the amination of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis, offering a more atom-economical route to complex nitrogen-containing molecules. epfl.chrsc.org Isotopic labeling is a key technique for elucidating the mechanisms of these complex, often metal-catalyzed, reactions. snnu.edu.cn

In a study of a palladium-catalyzed intramolecular amidation, this compound was used as a building block to synthesize a 15N-labeled substrate, N-benzyl-2-o-bromophenylethylamide. This labeled substrate was then used to study the formation of a key palladacycle intermediate. epfl.ch Analysis of the resulting palladium complex using 31P{1H} NMR spectroscopy of the 15N-labeled species clearly demonstrated the presence of a Pd-N bond in the cyclopalladated complex. This provided direct evidence for the proposed mechanistic pathway, confirming nitrogen coordination to the palladium center during the C-N bond-forming process. epfl.ch

Kinetic isotope effect (KIE) studies are also common in C-H amination research. For example, in rhodium-catalyzed C-H aminations, a KIE is often measured to determine if C-H bond cleavage is the rate-determining step of the reaction. snnu.edu.cnnih.gov

Role as a Versatile Labeled Building Block in Chemical Research

Beyond its use in specific mechanistic studies, this compound is a fundamental labeled building block for the synthesis of more complex isotopically labeled molecules. illinois.educymitquimica.com Chemical suppliers offer this compound with high isotopic purity, making it an accessible starting material for multi-step syntheses.

Its utility stems from the ability to introduce a 15N label at a specific, known position in a target molecule. This is invaluable for:

Mechanistic Elucidation: As seen in the palladium-catalyzed amination study, it can be incorporated into a larger molecule to probe a specific reaction step. epfl.ch

Metabolic Studies: Labeled drug candidates or metabolites can be synthesized to trace their pathways and transformations in biological systems.

NMR Spectroscopy: Synthesizing 15N-labeled standards helps in the unambiguous assignment of signals in complex NMR spectra.

The synthesis of 15N-labeled isoquinolines, for example, can be achieved using strategies that employ simple nitrogen sources, and the use of a pre-labeled block like this compound offers an alternative, direct route to specifically labeled products. researchgate.net This building-block approach is a powerful strategy in chemical synthesis, allowing for the flexible and efficient construction of complex molecules and their derivatives for a wide range of scientific applications. illinois.edu

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzylamine |

| 15N-benzylcarbamic acid |

| N-benzylidene benzylamine |

| N-benzyl-2-o-bromophenylethylamide |

| Isoquinolines |

| Monoamine oxidase B (MAO-B) |

| Complement factor D |

Q & A

Q. How does isotopic labeling with 15N influence the NMR characterization of benzylamine in hyperpolarization studies?

Isotopic labeling with 15N significantly enhances NMR sensitivity and spectral resolution. In SABRE (Signal Amplification By Reversible Exchange) hyperpolarization, 15N-labeled benzylamine exhibits distinct enhancement factors for different protons: 357-fold for NH2, 248-fold for -CH2-, and 166-fold for aromatic protons (Ph) in 1H NMR, while 15N enhancements reach 13–15-fold depending on the proton environment . To replicate these results, ensure precise control of experimental conditions: [IrCl(COD)(IMes)] catalyst (5 mM), substrate concentration (50 mM), and solvent (CD2Cl2). Always cross-reference spectral assignments with thermally polarized controls and report enhancement factors per proton group .

Q. What methodological considerations are critical when synthesizing and characterizing 15N-labeled benzylamine?

- Synthesis : Use established protocols for 15N incorporation, such as reductive amination with 15NH3 or isotopic exchange reactions. Verify isotopic purity (>99 atom % 15N) via mass spectrometry.

- Characterization : Include 1H, 13C, and 15N NMR data, emphasizing chemical shifts and splitting patterns unique to 15N labeling. For novel compounds, provide HRMS, elemental analysis, and chromatographic purity data. For known compounds, cite prior syntheses but validate isotopic enrichment .

Q. How should researchers validate the purity and isotopic enrichment of benzylamine-15N?

Combine complementary techniques:

- NMR : Compare 15N-coupled 1H spectra to unlabeled analogs to confirm isotopic incorporation.

- Mass Spectrometry : Use high-resolution MS to detect isotopic peaks (e.g., M+1 for 15N).

- Elemental Analysis : Confirm nitrogen content matches theoretical 15N abundance. Report all data in supplementary materials, adhering to journal guidelines for reproducibility .

Advanced Research Questions

Q. How can SABRE hyperpolarization parameters be optimized for this compound to maximize NMR signal enhancement?

Key optimization steps include:

- Catalyst-Substrate Ratio : Maintain 1:10 (catalyst:this compound) to avoid ligand saturation.

- Solvent Choice : Use deuterated solvents (e.g., CD2Cl2) to minimize signal quenching.

- Polarization Transfer Time : Optimize parahydrogen exposure duration (typically 1–5 minutes).

- Temperature : Conduct experiments at 298 K for optimal spin polarization transfer. Tabulate results to compare enhancement factors under varying conditions (see Table 1) .

Table 1 : SABRE Hyperpolarization Optimization for this compound

| Parameter | Optimal Value | Enhancement Factor (1H) |

|---|---|---|

| Catalyst Concentration | 5 mM | 357 (NH2) |

| Substrate Ratio | 10 eq. | 248 (-CH2-) |

| Solvent | CD2Cl2 | 166 (Ph) |

Q. What strategies resolve contradictions in reported hyperpolarization efficiencies for this compound across studies?

Contradictions often arise from variations in:

- Experimental Setup : Differences in magnet strength, RF coil geometry, or parahydrogen purity.

- Data Normalization : Ensure enhancements are normalized to thermal signals at the same field strength.

- Sample Handling : Degradation due to moisture or oxygen can reduce polarization. Use rigorous inert-atmosphere techniques. Conduct meta-analyses comparing protocol details and employ statistical tools (e.g., ANOVA) to identify outlier methodologies .

Q. How do kinetic isotope effects (KIEs) of 15N in benzylamine impact reaction mechanism studies?

- Experimental Design : Compare reaction rates of 15N-labeled vs. unlabeled benzylamine in catalytic processes (e.g., hydrogenation or enzymatic reactions).

- Data Analysis : Calculate KIEs using the Swain-Schaad relationship or Eyring plots.

- Control Parameters : Maintain identical temperature, pressure, and solvent conditions. Report KIEs with error margins and cross-validate using computational models (DFT) .

Methodological Best Practices

- Reproducibility : Document all experimental parameters (e.g., catalyst batch, solvent purity) in supplementary materials .

- Data Repositories : Use authoritative sources like NIST Chemistry WebBook for spectral reference data .

- Contradiction Analysis : Apply TRIZ principles to identify technical contradictions (e.g., sensitivity vs. resolution) and innovate solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.